molecular formula C11H12O2 B7974224 2-Cyclopropyl-4-methylbenzoic acid

2-Cyclopropyl-4-methylbenzoic acid

Cat. No.: B7974224
M. Wt: 176.21 g/mol
InChI Key: UXRCEBVNYDKBAC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methylbenzoic acid is an organic compound with the molecular formula C11H12O2 It is characterized by a cyclopropyl group and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methylbenzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid functionality. For instance, starting from 4-methylbenzoic acid, cyclopropanation can be carried out using diazomethane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Cyclopropyl-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylbenzoic acid involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique interactions with enzymes or receptors, influencing their activity. The carboxylic acid functionality allows for hydrogen bonding and electrostatic interactions, which can modulate the compound’s biological effects.

Comparison with Similar Compounds

  • 4-Cyclopropyl-2-methylbenzoic acid
  • 4-Methylbenzoic acid
  • Cyclopropylbenzoic acid

Comparison: 2-Cyclopropyl-4-methylbenzoic acid is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-cyclopropyl-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-5-9(11(12)13)10(6-7)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCEBVNYDKBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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